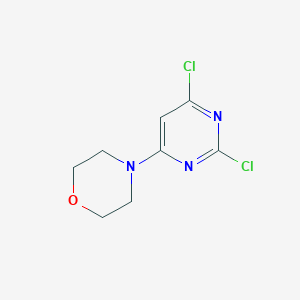
磷酸二苯基十四烷酯
描述
Phosphoric acid, diphenyl tetradecyl ester is an organic compound that belongs to the class of phosphate esters. These esters are formed by the reaction of phosphoric acid with alcohols. Phosphoric acid, diphenyl tetradecyl ester is known for its applications in various fields due to its unique chemical properties.
科学研究应用
Phosphoric acid, diphenyl tetradecyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in the formation of phospholipids and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
Target of Action
It is known that phosphoric acid esters, in general, play a crucial role in biochemistry .
Mode of Action
Phosphoric acid can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol
Biochemical Pathways
Esters of phosphoric acid are present in every plant and animal cell . They are biochemical intermediates in the transformation of food into usable energy
生化分析
Biochemical Properties
Phosphoric acid, diphenyl tetradecyl ester is involved in several biochemical reactions due to its ability to form esters with phosphoric acid. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it can interact with phosphatases, enzymes that hydrolyze phosphate esters, leading to the release of phosphate ions. This interaction is crucial for energy transfer and signal transduction in cells. Additionally, phosphoric acid, diphenyl tetradecyl ester can bind to proteins, altering their conformation and activity, which can affect cellular functions .
Cellular Effects
Phosphoric acid, diphenyl tetradecyl ester has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activities. This compound can also affect the production of secondary messengers, such as cyclic adenosine monophosphate (cAMP), which play a crucial role in cell signaling .
Molecular Mechanism
The molecular mechanism of phosphoric acid, diphenyl tetradecyl ester involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, which affects various biochemical pathways. For instance, it can inhibit phosphatases, preventing the hydrolysis of phosphate esters and thereby altering cellular phosphate levels. Additionally, phosphoric acid, diphenyl tetradecyl ester can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phosphoric acid, diphenyl tetradecyl ester can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that phosphoric acid, diphenyl tetradecyl ester is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of phosphoric acid, diphenyl tetradecyl ester vary with different dosages in animal models. At low doses, it can enhance certain biochemical processes, while at high doses, it may exhibit toxic or adverse effects. For instance, high doses of this compound can lead to cellular toxicity, affecting cell viability and function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
Phosphoric acid, diphenyl tetradecyl ester is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activity. For example, it can affect the activity of kinases and phosphatases, enzymes that play a crucial role in phosphorylation and dephosphorylation reactions. These interactions are essential for maintaining cellular energy balance and metabolic homeostasis .
Transport and Distribution
The transport and distribution of phosphoric acid, diphenyl tetradecyl ester within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biochemical activity and cellular effects .
Subcellular Localization
Phosphoric acid, diphenyl tetradecyl ester exhibits specific subcellular localization, which affects its activity and function. It can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, affecting cellular energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
Phosphoric acid, diphenyl tetradecyl ester can be synthesized through the esterification of phosphoric acid with diphenyl and tetradecyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of phosphoric acid, diphenyl tetradecyl ester involves large-scale esterification processes. The raw materials, including phosphoric acid, diphenyl, and tetradecyl alcohol, are mixed in appropriate ratios and subjected to esterification in reactors. The reaction mixture is then purified through distillation or other separation techniques to obtain the pure ester.
化学反应分析
Types of Reactions
Phosphoric acid, diphenyl tetradecyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form phosphoric acid and corresponding oxidized products.
Reduction: Reduction reactions can convert the ester back to its alcohol components.
Substitution: The ester can undergo substitution reactions where the diphenyl or tetradecyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions include phosphoric acid, diphenyl alcohol, tetradecyl alcohol, and various substituted derivatives depending on the specific reaction conditions.
相似化合物的比较
Phosphoric acid, diphenyl tetradecyl ester can be compared with other phosphate esters such as:
- Phosphoric acid, diphenyl octyl ester
- Phosphoric acid, diphenyl hexyl ester
- Phosphoric acid, diphenyl butyl ester
Uniqueness
Phosphoric acid, diphenyl tetradecyl ester is unique due to its longer alkyl chain (tetradecyl group), which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that other shorter-chain esters may not be able to fulfill.
属性
IUPAC Name |
diphenyl tetradecyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39O4P/c1-2-3-4-5-6-7-8-9-10-11-12-19-24-28-31(27,29-25-20-15-13-16-21-25)30-26-22-17-14-18-23-26/h13-18,20-23H,2-12,19,24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZERPLOQPHIGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073113 | |
| Record name | Phosphoric acid, diphenyl tetradecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, diphenyl tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
142474-86-0 | |
| Record name | Diphenyl tetradecyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142474-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, diphenyl tetradecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142474860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, diphenyl tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, diphenyl tetradecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B117353.png)
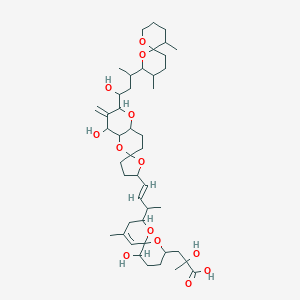
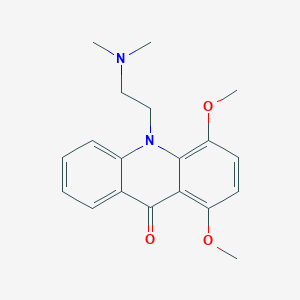
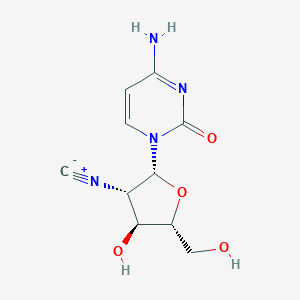
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B117368.png)
![[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine](/img/structure/B117370.png)

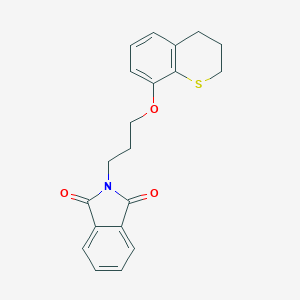
![4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine](/img/structure/B117380.png)



